ethyl 4-ethyl-5-methyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate
Overview
Description
Ethyl 4-ethyl-5-methyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C17H14F5NO3S and its molecular weight is 407.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.06145529 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activity : Research shows that derivatives of thiophene carboxylates, such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates, have been synthesized and evaluated for their antimicrobial and antioxidant activities. Compounds from this synthesis have shown excellent antibacterial and antifungal properties, as well as significant antioxidant potential (Raghavendra et al., 2016).
Chemical Structure Analysis : Studies have been conducted to understand the chemical structure and properties of similar thiophene carboxylate derivatives. For instance, a new azo-Schiff base of a related compound was prepared and its structure was thoroughly analyzed through various spectroscopic methods and single crystal X-ray diffraction, confirming its geometric structure and intermolecular hydrogen bonding (Menati et al., 2020).
Anticancer Potential : There's interest in thiophene derivatives for their potential use in cancer treatment. A study explored the synthesis, in vitro, and in vivo evaluation of new compounds based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate for their apoptosis-inducing properties in breast cancer. This research highlighted several compounds with promising antiproliferative potential and detailed how one particular compound significantly reduced tumor mass in vivo (Gad et al., 2020).
Material Science Applications : In the realm of materials science, thiophene carboxylate derivatives have been used to synthesize novel aromatic polyimides. These polyimides exhibit good solubility in common organic solvents and possess high thermal stability, making them suitable for advanced material applications (Butt et al., 2005).
Exploration of Heterocyclic Compounds : Researchers have synthesized various heterocyclic compounds utilizing thiophene carboxylate derivatives, revealing their potential in creating new chemical entities with desired biological or chemical properties. Such studies are crucial for the development of new drugs and materials (Wardaman, 2000).
Properties
IUPAC Name |
ethyl 4-ethyl-5-methyl-2-[(2,3,4,5,6-pentafluorobenzoyl)amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F5NO3S/c1-4-7-6(3)27-16(8(7)17(25)26-5-2)23-15(24)9-10(18)12(20)14(22)13(21)11(9)19/h4-5H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPNGKDHLKBQSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F5NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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